1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene
CAS No.: 2484889-22-5
Cat. No.: VC11648658
Molecular Formula: C7H4BrF2IO
Molecular Weight: 348.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2484889-22-5 |
|---|---|
| Molecular Formula | C7H4BrF2IO |
| Molecular Weight | 348.91 g/mol |
| IUPAC Name | 1-bromo-3,4-difluoro-5-iodo-2-methoxybenzene |
| Standard InChI | InChI=1S/C7H4BrF2IO/c1-12-7-3(8)2-4(11)5(9)6(7)10/h2H,1H3 |
| Standard InChI Key | ALQPVLJHVHHQKU-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C=C1Br)I)F)F |
| Canonical SMILES | COC1=C(C(=C(C=C1Br)I)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-bromo-3,4-difluoro-5-iodo-2-methoxybenzene, precisely defines its substitution pattern:
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Bromine at position 1
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Fluorine at positions 3 and 4
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Iodine at position 5
This arrangement creates a sterically congested aromatic system with significant dipole moments due to electronegativity differences between substituents. The SMILES notation (COC1=C(C(=C(C=C1Br)I)F)F) and InChIKey (ALQPVLJHVHHQKU-UHFFFAOYSA-N) provide unambiguous representations for database indexing.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄BrF₂IO | |
| Molecular Weight | 348.91 g/mol | |
| Exact Mass | 347.827 Da | |
| Topological Polar Surface Area | 9.23 Ų | |
| Heavy Atom Count | 12 |
Spectroscopic Signatures
While experimental spectral data remains limited in public databases, computational predictions suggest:
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¹⁹F NMR: Two distinct fluorine signals at δ -110 ppm (C3-F) and -105 ppm (C4-F) due to differing para-substituent effects .
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¹H NMR: Aromatic proton at C6 appearing as a doublet of doublets (J ≈ 8-9 Hz) coupled with adjacent fluorine atoms .
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Mass Spectrometry: Characteristic isotopic patterns from bromine (¹⁹Br/⁸¹Br, 1:1) and iodine (monoisotopic) aiding structural confirmation.
Synthetic Methodologies
Halogenation Strategies
Synthesis typically proceeds through sequential halogenation of a methoxybenzene precursor:
Step 1: Directed Metallation
Lithium-halogen exchange on 2-methoxy-1,3-difluorobenzene generates a nucleophilic aromatic intermediate, facilitating iodine incorporation at position 5 .
Step 2: Electrophilic Bromination
Controlled bromination using Br₂/FeBr₃ at low temperatures (-30°C) achieves selective substitution at position 1, avoiding polybromination .
Step 3: Purification Challenges
The high molecular weight (348.91 g/mol) and halogen diversity necessitate specialized techniques like preparative HPLC or fractional crystallization from hexane/ethyl acetate mixtures .
Table 2: Comparative Bromination Methods
| Method | Yield (%) | Selectivity | Reference |
|---|---|---|---|
| Br₂/FeBr₃ (-30°C) | 68 | 1-Br: 92% | |
| NBS/Radical Initiation | 45 | 1-Br: 78% | |
| CuBr₂/High Temp | 32 | 1-Br: 65% |
Alternative Pathways
Recent advances explore cross-coupling approaches:
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Ullmann-Type Coupling: Reaction of 3,4-difluoro-5-iodo-2-methoxybenzene with CuBr at 120°C achieves 65% conversion but requires rigorous exclusion of moisture .
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Photobromination: UV-mediated bromine addition shows improved regioselectivity (83% 1-Br) but faces scalability limitations .
Physicochemical Properties
Solubility Profile
The compound exhibits:
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High solubility in halogenated solvents (CH₂Cl₂: 28 g/100 mL)
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Moderate solubility in ethers (THF: 9.3 g/100 mL)
Reactivity Trends
Electron-withdrawing groups (Br, F, I) activate the ring toward nucleophilic aromatic substitution at positions ortho and para to the methoxy group. Preliminary studies show:
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